molecular formula C12H11NO3 B15309337 N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide

Cat. No.: B15309337
M. Wt: 217.22 g/mol
InChI Key: DIPYUCDKLWIPQH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a hydroxyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide typically involves the reaction of 3-hydroxy-4-methylbenzoic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product is 3-hydroxy-4-methylbenzophenone.

    Reduction: The major product is N-(3-hydroxy-4-methylphenyl)furan-2-amine.

    Substitution: The major products depend on the substituent introduced, such as 3-bromo-4-methylphenyl furan-2-carboxamide.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions. These interactions can inhibit the activity of enzymes, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)furan-2-carboxamide
  • N-(3-methoxy-4-methylphenyl)furan-2-carboxamide
  • N-(3-hydroxy-4-chlorophenyl)furan-2-carboxamide

Uniqueness

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring. This combination enhances its ability to form hydrogen bonds and participate in hydrophobic interactions, making it more effective in its biological activities compared to similar compounds .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H11NO3/c1-8-4-5-9(7-10(8)14)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15)

InChI Key

DIPYUCDKLWIPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)O

Origin of Product

United States

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